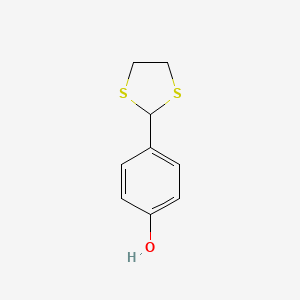

4-(1,3-Dithiolan-2-yl)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132849. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-dithiolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNPCGWCUVDEEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176556 | |

| Record name | 2-(4-Hydroxyphenyl)-1,3-dithiolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22068-49-1 | |

| Record name | 2-(4′-Hydroxyphenyl)-1,3-dithiolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22068-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Hydroxyphenyl)-1,3-dithiolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022068491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22068-49-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Hydroxyphenyl)-1,3-dithiolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-HYDROXYPHENYL)-1,3-DITHIOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PIP8O1R36T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(1,3-Dithiolan-2-yl)phenol: A Key Intermediate in Synthetic Chemistry

Abstract

This technical guide provides a comprehensive overview of 4-(1,3-Dithiolan-2-yl)phenol, a pivotal synthetic intermediate with significant applications in organic synthesis and medicinal chemistry. The document details its chemical identity, physicochemical properties, spectroscopic profile, and a field-proven synthesis protocol. Furthermore, it explores the compound's strategic role as a protected form of 4-hydroxybenzaldehyde, highlighting its utility as a building block in the development of complex bioactive molecules. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity and stability of this versatile compound.

Compound Identification and Core Properties

This compound is a bifunctional organic compound containing both a phenol group and a 1,3-dithiolane ring. The dithiolane moiety serves as a stable protecting group for an aldehyde functional group, which can be unmasked under specific conditions. This "masked aldehyde" feature makes it a valuable precursor in multi-step syntheses.

Chemical Structure and Identifiers:

Physicochemical Properties

The compound is a yellow crystalline solid at room temperature. Its properties are summarized in the table below. While an experimental boiling point is not widely reported, likely due to potential decomposition at high temperatures, its melting point is well-defined. The solubility profile is dictated by the polar phenolic hydroxyl group and the largely non-polar aromatic and dithiolane rings, rendering it soluble in moderately polar organic solvents.

| Property | Value | Source(s) |

| Molecular Weight | 198.31 g/mol | [4] |

| Melting Point | 114 - 119 °C | [4][5] |

| Appearance | Yellow crystals or powder | [6] |

| Solubility | Expected to be soluble in moderately polar organic solvents like dichloromethane, ethyl acetate, and acetone; low solubility in water and non-polar solvents like hexane. | [7][8] |

Spectroscopic Profile

The structural features of this compound give rise to a characteristic spectroscopic signature. The following sections describe the expected data from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, the methine proton of the dithiolane ring, and the methylene protons of the dithiolane ring. The aromatic protons on the para-substituted ring will typically appear as two distinct doublets in the δ 6.5-7.5 ppm range. The methine proton (S-CH-S) signal is expected around δ 5.5-6.0 ppm. The four equivalent methylene protons (-S-CH₂-CH₂-S-) of the dithiolane ring would likely appear as a multiplet in the δ 3.2-3.6 ppm region. The phenolic -OH proton will present as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.[9][10]

-

¹³C NMR: The spectrum will show four signals for the aromatic carbons due to symmetry, with the carbon bearing the hydroxyl group (ipso-carbon) being the most deshielded (δ ~155-160 ppm).[9] The carbon of the S-C-S group will appear around δ 55-65 ppm. The two equivalent methylene carbons of the dithiolane ring are expected in the δ 35-45 ppm range.[11]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenol group. Characteristic C-O stretching for the phenol will be observed around 1200-1250 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1500-1600 cm⁻¹ region. The C-S stretching vibrations of the dithiolane ring typically appear in the fingerprint region and can be difficult to assign definitively.[12][13]

Synthesis and Reaction Mechanism

The most common and efficient synthesis of this compound involves the acid-catalyzed reaction of 4-hydroxybenzaldehyde with 1,2-ethanedithiol. This reaction is a classic example of thioacetal formation, a robust method for protecting carbonyl groups.[1][14][15]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for acid-catalyzed dithiolane formation.[16]

Materials:

-

4-Hydroxybenzaldehyde (1.0 eq)

-

1,2-Ethanedithiol (1.2 eq)

-

Acid catalyst (e.g., Tungstate Sulfuric Acid (TSA), 0.1 g per mmol of aldehyde)[16]

-

Dichloromethane (or other suitable solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add 4-hydroxybenzaldehyde and the solvent (if not solvent-free).

-

Add 1,2-ethanedithiol to the mixture.

-

Carefully add the acid catalyst while stirring.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-80°C) and monitor its progress by Thin Layer Chromatography (TLC).[16]

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

-

Filter the mixture to remove the solid acid catalyst.

-

Wash the organic filtrate sequentially with saturated sodium bicarbonate solution and brine.[16]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or silica gel column chromatography to yield pure this compound.

Reaction Mechanism

The formation of the dithiolane proceeds via a reversible acid-catalyzed mechanism. The key steps involve:

-

Protonation of the carbonyl oxygen of the aldehyde by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.

-

Nucleophilic attack by one of the thiol groups of 1,2-ethanedithiol on the activated carbonyl carbon, forming a hemithioacetal intermediate.

-

Protonation of the hydroxyl group of the hemithioacetal, followed by elimination of a water molecule to form a stabilized carbocation (a sulfenium ion).

-

Intramolecular attack by the second thiol group on the carbocation, leading to the formation of the five-membered dithiolane ring.

-

Deprotonation to regenerate the acid catalyst and yield the final product.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile building block, where the dithiolane acts as a robust protecting group for the aldehyde functionality, which is often sensitive to various reaction conditions.[15][17]

Caption: Synthetic strategy using this compound as a building block.

Role in Organic Synthesis

The phenol group can undergo various chemical transformations (e.g., etherification, esterification) while the aldehyde is protected.[18][19] Once the desired modifications are complete, the dithiolane can be cleaved using reagents like mercuric chloride or N-bromosuccinimide to regenerate the aldehyde, yielding a functionalized 4-hydroxybenzaldehyde derivative that would be difficult to synthesize directly.[20]

Applications in Medicinal Chemistry

The 1,3-dithiolane scaffold is recognized as a "privileged scaffold" in drug design, appearing in numerous bioactive compounds.[21] Derivatives of this compound have been investigated for various therapeutic applications:

-

Tyrosinase Inhibitors: A series of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives, which share the core structure, have been designed and synthesized as potent inhibitors of tyrosinase, an enzyme involved in melanogenesis. This research points to the potential of this chemical scaffold in developing skin-whitening agents.

-

Sigma Receptor Modulators: The dithiolane ring has been incorporated into molecules targeting sigma receptors, which are implicated in various neurological disorders and cancers.[21] The ability to functionalize the phenol group allows for the synthesis of a library of compounds for structure-activity relationship (SAR) studies.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

Hazard Identification: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][14]

-

Recommended PPE: Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound, identified by CAS number 22068-49-1, is more than just a chemical compound; it is a strategic tool for synthetic chemists. Its well-defined properties, straightforward synthesis, and the stability of the dithiolane protecting group make it an invaluable intermediate. Its proven application as a scaffold in the design of bioactive molecules underscores its importance in medicinal chemistry and drug discovery programs. This guide provides the foundational knowledge required for researchers to confidently incorporate this versatile building block into their synthetic endeavors.

References

- 1. Synthesis, Properties, Chemical Reactivity of 1,3-Dithiolane_Chemicalbook [chemicalbook.com]

- 2. This compound | C9H10OS2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 3. rsc.org [rsc.org]

- 4. This compound | 22068-49-1 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. scbt.com [scbt.com]

- 7. benchchem.com [benchchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. researchgate.net [researchgate.net]

- 13. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. US3794669A - Process for converting oxathiolanes,dithiolanes and dithianes to aldehydes or ketones - Google Patents [patents.google.com]

- 21. mdpi.com [mdpi.com]

4-(1,3-Dithiolan-2-yl)phenol molecular structure and IUPAC name

An In-Depth Technical Guide to 4-(1,3-Dithiolan-2-yl)phenol: Structure, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound featuring a phenol group substituted with a 1,3-dithiolane ring. This molecule serves as a crucial intermediate in organic synthesis and has garnered significant attention from the scientific community, particularly in the field of medicinal chemistry. The 1,3-dithiolane moiety is not merely a protecting group for the aldehyde functionality from which it is derived; it acts as a versatile and stable chemical scaffold. Its incorporation into molecular structures can enhance metabolic stability and allow for bioisosteric replacement of other chemical groups, making it a privileged scaffold in modern drug design.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol, characterization methods, and its applications for researchers and drug development professionals.

Molecular Structure and Nomenclature

The structural foundation of this compound is a phenol ring where the hydrogen atom at position 4 (para) is substituted by the carbon atom at position 2 of a 1,3-dithiolane ring.

IUPAC Name: this compound[2][3][4][5] Synonyms: p-(1,3-dithiolan-2-yl)phenol, 2-(4-hydroxyphenyl)-1,3-dithiolane[6][7][8]

Caption: 2D structure of this compound.

Physicochemical Properties

The compound is typically supplied as a yellow crystalline powder.[9][10] Its key properties are summarized below, providing essential data for experimental design and safety assessments.

| Property | Value | Reference |

| CAS Number | 22068-49-1 | [2][6][8][9] |

| Molecular Formula | C₉H₁₀OS₂ | [2][4][8] |

| Molecular Weight | 198.31 g/mol | [5][6][8] |

| Appearance | Yellow crystals or powder | [9][10] |

| Melting Point | 114-120 °C | [6][7][9] |

| SMILES | OC1=CC=C(C=C1)C1SCCS1 | [2][8][11] |

| InChIKey | LTNPCGWCUVDEEY-UHFFFAOYSA-N | [2][4][8] |

Synthesis and Mechanism

The most common and efficient synthesis of this compound is through the acid-catalyzed thioacetalization of 4-hydroxybenzaldehyde with 1,2-ethanedithiol.

Causality and Experimental Choice

This reaction is a cornerstone of protecting group chemistry.[12] The carbonyl group of an aldehyde is electrophilic and susceptible to nucleophilic attack, including reduction or oxidation. Converting it to a dithioacetal renders it stable to a wide range of reagents and conditions, such as hydrides, organometallics, and both acidic and basic hydrolysis (under which acetals would cleave). 1,3-dithiolanes are particularly robust. The choice of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid catalyst is critical; it protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the sulfur atoms of 1,2-ethanedithiol. The reaction is driven to completion by the removal of water, a byproduct, often through azeotropic distillation or the use of a dehydrating agent.

Experimental Protocol: Synthesis

This protocol describes a standard laboratory-scale synthesis.

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-hydroxybenzaldehyde (1.0 eq) and a suitable solvent such as dichloromethane or toluene.

-

Reagent Addition : Add 1,2-ethanedithiol (1.1 eq) to the flask.

-

Catalyst Introduction : Add a catalytic amount of a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂) (e.g., 0.1 eq), to the mixture.

-

Reaction Execution : Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue reflux until no more water is collected or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting aldehyde.

-

Workup : Cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent used for the reaction (e.g., dichloromethane) three times. Combine the organic layers.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Validation of the molecular structure and assessment of purity are typically achieved through a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides distinct signals confirming the structure. Expected chemical shifts (in CDCl₃ or DMSO-d₆) include: a singlet for the phenolic hydroxyl proton (-OH), multiplets in the aromatic region (typically two doublets for the A₂B₂ system of the para-substituted benzene ring), a sharp singlet for the methine proton at the 2-position of the dithiolane ring (C-H between the two sulfur atoms), and a multiplet for the four protons of the ethylene bridge (-S-CH₂-CH₂-S-) in the dithiolane ring.[4][13]

-

¹³C NMR Spectroscopy : Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to show fewer than nine signals.[14][15] There will be four signals for the aromatic carbons (with C2/C6 and C3/C5 being equivalent), one signal for the methine carbon of the dithiolane ring, and one signal for the two equivalent methylene carbons of the dithiolane ring.

-

Mass Spectrometry : Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the elemental composition. Predicted collision cross-section (CCS) values provide an additional layer of characterization.[11]

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 199.02458 | 138.9 |

| [M+Na]⁺ | 221.00652 | 147.2 |

| [M-H]⁻ | 197.01002 | 144.4 |

Table data sourced from PubChem.[11]

Applications in Research and Drug Development

While its origin lies in protecting group chemistry, the true value of this compound for the modern researcher is its role as a versatile building block and a privileged scaffold in drug discovery.

-

Synthetic Intermediate : The phenolic hydroxyl group can be easily modified (e.g., through etherification or esterification), and the dithiolane group can be deprotected back to an aldehyde if needed, allowing for complex, multi-step synthetic routes.

-

Medicinal Chemistry Scaffold : The 1,3-dithiolane ring is increasingly recognized as a valuable component in the design of new therapeutic agents.[1] Its inclusion can confer desirable pharmacokinetic properties. Research has shown that derivatives of the 1,3-dithiolane scaffold are being investigated for a wide range of diseases, including cancer, infections, and neurodegenerative disorders.[1]

-

Tyrosinase Inhibitors : A notable application is in the development of skin-whitening agents. A study on (2-substituted phenyl-1,3-dithiolan-4-yl)methanol (PDTM) derivatives demonstrated that these compounds can be potent tyrosinase inhibitors.[16] Specifically, the derivative with a 2,4-dihydroxyphenyl moiety (structurally related to this compound) showed greater inhibitory effects than the common reference compound, kojic acid. This highlights the potential of the 1,3-dithiolane ring as a core scaffold for developing new melanogenesis inhibitors.[16]

Safety and Handling

As with any chemical reagent, proper handling is essential to ensure laboratory safety.

-

Hazards : this compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10][17]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]

-

Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

First Aid Measures :

-

Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[10]

-

Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[10]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[10]

-

Ingestion : Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[10]

-

References

- 1. mdpi.com [mdpi.com]

- 2. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 3. CID 157974293 | C18H20O2S4 | CID 157974293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C9H10OS2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 5. fishersci.be [fishersci.be]

- 6. This compound | 22068-49-1 [amp.chemicalbook.com]

- 7. This compound CAS#: 22068-49-1 [amp.chemicalbook.com]

- 8. This compound, 97% | Fisher Scientific [fishersci.ca]

- 9. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. PubChemLite - this compound (C9H10OS2) [pubchemlite.lcsb.uni.lu]

- 12. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 13. 1,3-DITHIOLANE(4829-04-3) 1H NMR spectrum [chemicalbook.com]

- 14. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. Phenol(108-95-2) 13C NMR [m.chemicalbook.com]

- 16. Design, synthesis, and antimelanogenic effects of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Physical and chemical properties of 4-(1,3-dithiolan-2-yl)phenol

An In-depth Technical Guide to 4-(1,3-dithiolan-2-yl)phenol

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional molecule of significant interest in synthetic organic chemistry and drug discovery. Its unique structure, combining a nucleophilic phenol with a masked aldehyde (the dithiolane group), makes it a valuable building block for complex molecular architectures. This document will delve into its physicochemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Overview and Significance

This compound, with the CAS number 22068-49-1, is a crystalline organic compound.[1] At its core, it is a derivative of phenol, where the para-position is substituted with a 1,3-dithiolane ring. This dithiolane moiety serves as a thioacetal, which is a robust protecting group for the aldehyde functional group.

The strategic importance of this molecule lies in its dual reactivity. The phenolic hydroxyl group can undergo a variety of transformations (e.g., etherification, esterification) while the aldehyde remains masked. Subsequently, the dithiolane can be selectively removed under specific conditions to liberate the aldehyde for further reactions, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid. This orthogonal reactivity is a cornerstone of modern multi-step synthesis, enabling the construction of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Chemical Structure

dot graph { layout=neato; node [shape=none, margin=0]; mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=97562&t=l", label=""]; caption [label="Figure 1. Chemical Structure of this compound.", fontsize=10]; }

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties is paramount for the effective use of any chemical reagent. The properties of this compound are summarized below.

General Properties

| Property | Value | Source(s) |

| CAS Number | 22068-49-1 | [1] |

| Molecular Formula | C₉H₁₀OS₂ | [1][2] |

| Molecular Weight | 198.31 g/mol | [1][2] |

| Appearance | Yellow crystals or powder | [3] |

| Melting Point | 114-120 °C | [3] |

| IUPAC Name | This compound | [4] |

| Synonyms | p-(1,3-dithiolan-2-yl)phenol, 2-(4-hydroxyphenyl)-1,3-dithiolane | [1][5] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of the compound. While a comprehensive, publicly available dataset for this specific molecule is sparse, the expected spectral characteristics can be inferred from its structure and data on analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the dithiolane ring, the methylene protons of the dithiolane ring, and the phenolic hydroxyl proton.

-

Aromatic Protons (C₆H₄): Two doublets in the aromatic region (typically δ 6.8-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Phenolic Proton (-OH): A broad singlet, whose chemical shift is concentration and solvent-dependent.

-

Methine Proton (-CH-S₂): A singlet around δ 5.5-6.0 ppm.

-

Dithiolane Protons (-SCH₂CH₂S-): A multiplet or two distinct signals in the δ 3.2-3.6 ppm range.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display signals corresponding to each unique carbon environment.[6]

-

Aromatic Carbons: Signals between δ 115-160 ppm. The carbon attached to the hydroxyl group (ipso-carbon) will be the most deshielded in this region. Due to symmetry, only four signals are expected for the six aromatic carbons.[6]

-

Methine Carbon (-CH-S₂): A signal around δ 55-65 ppm.

-

Dithiolane Carbons (-SCH₂CH₂S-): A signal around δ 40 ppm.

-

-

IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present.

-

O-H Stretch (Phenol): A broad absorption band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (Aromatic): Absorptions typically above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions typically below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Phenol): A strong peak around 1200-1260 cm⁻¹.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 198.[7]

Synthesis and Purification

The most common and efficient method for synthesizing this compound is through the acid-catalyzed thioacetalization of 4-hydroxybenzaldehyde with ethane-1,2-dithiol.

Reaction Mechanism and Rationale

This reaction is a classic example of carbonyl protection. 4-Hydroxybenzaldehyde provides the core phenolic aldehyde structure. Ethane-1,2-dithiol acts as the protecting agent. An acid catalyst, typically a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid), is required to activate the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the thiol groups. The reaction proceeds via a hemi-thioacetal intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable five-membered dithiolane ring. The choice of an acid catalyst is critical; it must be strong enough to promote the reaction without causing undesired side reactions on the sensitive phenol ring.

dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Start [label="Starting Materials:\n- 4-Hydroxybenzaldehyde\n- Ethane-1,2-dithiol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Acid Catalyst\n(e.g., BF3·OEt2, p-TsOH)"]; Reaction [label="Thioacetalization Reaction\nin an inert solvent (e.g., DCM, Toluene)", shape=ellipse, fillcolor="#FBBC05"]; Workup [label="Aqueous Workup\n- Quench reaction\n- Neutralize acid\n- Extract with organic solvent"]; Purification [label="Purification\n- Recrystallization or\n- Column Chromatography", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product:\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Catalyst -> Reaction; Reaction -> Workup [label="1. Reaction Completion (TLC)"]; Workup -> Purification [label="2. Isolate Crude Product"]; Purification -> Product [label="3. Obtain Pure Compound"];

caption [label="Figure 2. General workflow for the synthesis of this compound.", shape=plaintext, fontsize=10]; }

Detailed Experimental Protocol

Objective: To synthesize this compound from 4-hydroxybenzaldehyde.

Materials:

-

4-Hydroxybenzaldehyde (1.0 eq)

-

Ethane-1,2-dithiol (1.1 eq)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane and Ethyl Acetate (for chromatography/recrystallization)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxybenzaldehyde and anhydrous dichloromethane. Stir the mixture until the aldehyde is fully dissolved.

-

Addition of Reagents: Add ethane-1,2-dithiol to the solution. Cool the flask to 0 °C using an ice bath.

-

Catalyst Addition: Slowly add boron trifluoride diethyl etherate dropwise to the cooled reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice more with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel to yield pure this compound as a yellow solid.

Chemical Reactivity and Applications

The utility of this compound stems from the distinct reactivity of its two functional groups.

Reactivity of the Dithiolane Group (Protected Aldehyde)

The 1,3-dithiolane group is a stable protecting group, resistant to nucleophiles, bases, and mild acidic or reducing conditions. This stability is crucial for allowing chemical modifications at other sites of the molecule.

Deprotection: The aldehyde can be regenerated (deprotected) under specific, often oxidative or mercury(II)-assisted, conditions. Common reagents for deprotection include:

-

Mercury(II) chloride (HgCl₂) and calcium carbonate (CaCO₃)

-

N-Bromosuccinimide (NBS) in aqueous acetone

-

Iodine in the presence of an oxidant

The choice of deprotection agent is critical and depends on the functional group tolerance of the rest of the molecule.

Reactivity of the Phenol Group

The phenolic hydroxyl group is nucleophilic and weakly acidic. It can readily undergo reactions such as:

-

O-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃, NaH) to form ethers (Williamson ether synthesis).

-

O-Acylation: Reaction with acyl chlorides or anhydrides to form esters.

-

Electrophilic Aromatic Substitution: The hydroxyl group is an activating, ortho-para directing group, though substitution is sterically hindered at the ortho positions.

Application in Drug Development and Organic Synthesis

The primary application of this compound is as a synthetic intermediate. It allows for the introduction of a 4-hydroxy-substituted aromatic ring into a molecule, with the aldehyde functionality masked for later elaboration.

Example Synthetic Strategy:

-

Protect: Synthesize this compound.

-

Modify: Use the phenolic -OH group as a handle for coupling reactions. For instance, perform an O-alkylation to link it to another part of a target molecule.

-

Deprotect: Once the molecular scaffold is assembled, deprotect the dithiolane to reveal the aldehyde.

-

Elaborate: Use the newly revealed aldehyde for further transformations, such as forming an imine and reducing it to a secondary amine (reductive amination), a common step in building drug candidates.

This strategy is invaluable for creating libraries of compounds for screening, where the core phenolic structure is maintained while the functionality derived from the aldehyde is varied.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8] The compound is a phenol derivative; phenols as a class are toxic and can be absorbed through the skin, causing burns and systemic toxicity.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated area, preferably within a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle under an inert atmosphere if the compound is sensitive to air or moisture.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] Store away from strong oxidizing agents.

First Aid:

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its bifunctional nature, combining a reactive phenol with a robustly protected aldehyde, provides synthetic chemists with a powerful tool for the strategic construction of complex molecules. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in research and drug development.

References

- 1. This compound | 22068-49-1 [amp.chemicalbook.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. A17066.14 [thermofisher.com]

- 4. This compound | C9H10OS2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 5. This compound CAS#: 22068-49-1 [amp.chemicalbook.com]

- 6. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. PubChemLite - this compound (C9H10OS2) [pubchemlite.lcsb.uni.lu]

- 8. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 9. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(1,3-dithiolan-2-yl)phenol

This technical guide offers a detailed exploration of the ¹H and ¹³C NMR spectra of 4-(1,3-dithiolan-2-yl)phenol, a molecule of interest in various chemical and pharmaceutical research fields. The structural elucidation of such molecules is paramount for understanding their reactivity, and NMR spectroscopy stands as the most powerful technique for this purpose. This document provides not only the spectral data but also the rationale behind the experimental design and an in-depth interpretation of the results, ensuring a thorough understanding for the reader.

Molecular Structure and Numbering

The foundation of any spectral analysis is a clear understanding of the molecule's structure and the conventional numbering of its atoms. The structure of this compound is depicted below, with atoms numbered for unambiguous NMR signal assignment.

Figure 1: Molecular structure of this compound with atom numbering.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of 4-hydroxybenzaldehyde with ethane-1,2-dithiol. This reaction is a common method for the protection of aldehyde functional groups.[1]

Experimental Protocol: Synthesis

A general procedure for the synthesis is as follows:

-

To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂), add ethane-1,2-dithiol (1.1 eq).

-

Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid) to the mixture.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound as a pure compound.

NMR Data Acquisition: A Self-Validating System

The acquisition of high-quality NMR data is crucial for accurate structural elucidation. The following protocol is designed to ensure the integrity and reproducibility of the obtained spectra.

Experimental Protocol: NMR Sample Preparation

-

Sample Purity : Ensure the sample of this compound is of high purity, free from residual solvents and other contaminants.

-

Solvent Selection : Choose a deuterated solvent that completely dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for phenolic compounds. For this guide, predicted data is based on spectra in CDCl₃.

-

Concentration : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Homogenization : Ensure the sample is fully dissolved by gentle vortexing or sonication.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Predicted ¹H NMR Spectral Data

Based on the analysis of structurally similar compounds, specifically 2-phenyl-1,3-dithiolane, and considering the substituent effects of the para-hydroxyl group, the following ¹H NMR spectrum is predicted for this compound in CDCl₃.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | d, J ≈ 8.5 Hz | 2H | H-2, H-6 (Aromatic) |

| ~6.80 | d, J ≈ 8.5 Hz | 2H | H-3, H-5 (Aromatic) |

| ~5.60 | s | 1H | H-7 (Dithiolane methine) |

| ~5.00 | br s | 1H | -OH (Phenolic) |

| ~3.40-3.30 | m | 4H | H-8, H-9 (Dithiolane methylene) |

In-depth ¹H NMR Spectrum Interpretation

The predicted ¹H NMR spectrum of this compound exhibits several key features that confirm its structure.

-

Aromatic Region : The aromatic protons on the phenol ring are expected to appear as two distinct doublets due to the para-substitution pattern. The protons ortho to the dithiolane group (H-2 and H-6) are deshielded compared to the protons ortho to the hydroxyl group (H-3 and H-5). The coupling constant (J) of approximately 8.5 Hz is characteristic of ortho-coupling in a benzene ring.

-

Dithiolane Ring Protons : The methine proton (H-7) of the dithiolane ring is significantly deshielded and appears as a singlet. This is due to its position between two sulfur atoms and adjacent to the aromatic ring. The four methylene protons (H-8 and H-9) of the dithiolane ring are expected to be chemically equivalent and appear as a multiplet in the region of 3.30-3.40 ppm.

-

Phenolic Proton : The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is summarized in the table below. The predictions are based on the known spectrum of 2-phenyl-1,3-dithiolane and the substituent chemical shift (SCS) effects of a hydroxyl group.

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C-4 (Aromatic, C-OH) |

| ~131.0 | C-1 (Aromatic, C-dithiolane) |

| ~129.0 | C-2, C-6 (Aromatic) |

| ~115.5 | C-3, C-5 (Aromatic) |

| ~55.0 | C-7 (Dithiolane methine) |

| ~40.0 | C-8, C-9 (Dithiolane methylene) |

In-depth ¹³C NMR Spectrum Interpretation

The ¹³C NMR spectrum provides complementary information for the structural confirmation of this compound.

-

Aromatic Carbons : The carbon atom attached to the hydroxyl group (C-4) is the most deshielded among the aromatic carbons due to the strong electron-donating effect of the oxygen atom. The ipso-carbon attached to the dithiolane ring (C-1) is also expected to be downfield. The signals for C-2/C-6 and C-3/C-5 appear as two distinct peaks due to the symmetry of the para-substituted ring.

-

Dithiolane Ring Carbons : The methine carbon (C-7) of the dithiolane ring appears at a characteristic downfield shift due to the two adjacent sulfur atoms. The two methylene carbons (C-8 and C-9) are equivalent and resonate at a higher field.

Logical Relationships in Spectral Interpretation

The following diagram illustrates the logical workflow for interpreting the NMR data to confirm the structure of this compound.

Figure 2: Workflow for the structural elucidation of this compound using NMR spectroscopy.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral data of this compound. By presenting predicted spectral data based on sound chemical principles and established substituent effects, this document serves as a valuable resource for the identification and characterization of this compound. The detailed experimental protocols for both synthesis and NMR analysis are designed to ensure scientific integrity and reproducibility. The logical workflow and in-depth interpretation of the spectra offer a clear and authoritative guide for researchers in the field.

References

Infrared (IR) spectroscopy of 4-(1,3-dithiolan-2-yl)phenol

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 4-(1,3-Dithiolan-2-yl)phenol

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of chemical compounds. This guide provides a comprehensive technical overview of the application of Fourier Transform Infrared (FTIR) spectroscopy for the characterization of this compound (CAS 22068-49-1)[1][2][3][4]. As a molecule incorporating a phenol, an aromatic ring, and a dithiolane heterocycle, its IR spectrum presents a rich tapestry of vibrational modes. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, sample preparation, spectral interpretation, and data validation. We will explore the causality behind methodological choices and provide a detailed analysis of the characteristic absorption bands that serve as a unique molecular fingerprint for this compound.

Introduction: The Compound and the Technique

1.1. The Molecular Profile of this compound

This compound is a bifunctional organic molecule featuring a hydroxyl group attached to a benzene ring, which classifies it as a phenol. The phenol ring is substituted at the para-position with a 1,3-dithiolane group, a five-membered saturated heterocycle containing two sulfur atoms. This dithiolane moiety serves as a thioacetal, a common protecting group for carbonyl functionalities in organic synthesis. The interplay between the electron-donating hydroxyl group, the aromatic π-system, and the sulfur-containing aliphatic ring defines its chemical reactivity and its unique spectral properties.

1.2. Fundamentals of Infrared Spectroscopy

Infrared spectroscopy probes the vibrational transitions of a molecule. Covalent bonds are not rigid; they stretch, bend, and rotate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to these natural vibrational modes, provided the vibration causes a change in the molecule's dipole moment[5]. An IR spectrum is a plot of this absorption (or transmittance) versus the frequency of light (typically expressed as wavenumber, cm⁻¹). It serves as a highly specific "molecular fingerprint," allowing for the identification of functional groups, each of which gives rise to characteristic absorption bands[6][7].

Molecular Structure and Key Vibrational Modes

The structure of this compound dictates its IR spectrum. The primary functional groups and their expected vibrational contributions are outlined below.

Caption: Molecular structure of this compound.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The acquisition of a clean, interpretable IR spectrum is contingent upon meticulous sample preparation and correct instrument configuration. As this compound is a solid at ambient temperature, several methods are applicable.

3.1. Sample Preparation: A Self-Validating System

The choice of sampling technique is critical. The goal is to obtain a spectrum of the analyte free from interference.

Method A: Potassium Bromide (KBr) Pellet

This classic transmission method provides excellent spectral detail but requires careful execution to avoid moisture contamination.

-

Rationale: KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and, when pressed, forms a solid matrix that holds the sample in the IR beam path[8][9].

-

Protocol:

-

Drying: Place spectroscopic grade KBr powder in an oven at ~110°C for at least 2 hours to eliminate absorbed water. Store in a desiccator. The presence of water introduces a broad O-H stretching band around 3400 cm⁻¹, which can obscure the phenolic O-H signal of the analyte[10].

-

Grinding: Add approximately 1-2 mg of this compound to ~100-200 mg of dried KBr in an agate mortar.

-

Mixing & Grinding: Gently grind the mixture with a pestle for 1-2 minutes until a fine, homogeneous powder is obtained. This reduces scattering of the IR beam by large crystals.

-

Pressing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes. The resulting pellet should be thin and transparent.

-

Analysis: Mount the pellet in the spectrometer's sample holder for analysis.

-

Method B: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid technique that requires minimal sample preparation, making it ideal for routine analysis.

-

Rationale: An IR beam is passed through a crystal of high refractive index (e.g., diamond or zinc selenide). The sample is placed in direct contact with the crystal. At the crystal-sample interface, the beam undergoes total internal reflection, creating an evanescent wave that penetrates a few micrometers into the sample. The sample absorbs energy from this wave at its characteristic frequencies[8][9].

-

Protocol:

-

Background Scan: Ensure the ATR crystal surface is immaculately clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small amount of the solid this compound powder onto the crystal.

-

Applying Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal surface, which is crucial for a high-quality spectrum.

-

Data Acquisition: Collect the sample spectrum.

-

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

-

3.2. Data Acquisition Workflow

The following workflow ensures reproducible and high-quality data.

Caption: Standard workflow for FTIR analysis.

3.3. Instrument Parameters

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is standard.

-

Spectral Range: 4000 - 400 cm⁻¹. This covers the mid-infrared region where most fundamental molecular vibrations occur.

-

Resolution: 4 cm⁻¹. This is sufficient to resolve most key functional group bands without introducing excessive noise.

-

Scans: 16 to 32 scans are typically co-added. This improves the signal-to-noise ratio by √N, where N is the number of scans.

Spectral Analysis: Decoding the Molecular Fingerprint

The IR spectrum of this compound can be divided into several key regions, each providing specific structural information.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Origin | Expected Appearance |

| 3550 - 3200 | O-H Stretch | Phenolic -OH | Strong, broad band due to intermolecular hydrogen bonding.[11][12][13] |

| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) | Medium to weak, sharp peaks.[14][15][16] |

| 2950 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) | Medium, sharp peaks from the dithiolane ring.[17][18] |

| 1610 - 1585 & 1500 - 1400 | C=C Stretch | Aromatic Ring | Two to four medium-to-strong, sharp bands.[11][14][15] |

| ~1220 | C-O Stretch | Phenolic C-O | Strong, sharp band. Higher frequency than aliphatic alcohols.[11][12] |

| 900 - 675 | C-H Out-of-Plane Bend | Aromatic Ring | Strong bands whose positions indicate substitution pattern.[14][19] |

| 800 - 600 | C-S Stretch | Dithiolane C-S | Weak to medium intensity bands.[20] |

Detailed Interpretation:

-

The Hydroxyl Region (3550-3200 cm⁻¹): The most prominent feature for a neat or solid sample will be a broad, strong absorption centered around 3350 cm⁻¹.[21] Its breadth is a direct consequence of intermolecular hydrogen bonding between the phenolic hydroxyl groups of adjacent molecules. In very dilute solution with a non-polar solvent, a sharper, "free" O-H stretch might appear near 3600 cm⁻¹.[5][10]

-

The C-H Stretching Region (3100-2850 cm⁻¹): This region clearly distinguishes between the two types of C-H bonds. Aromatic C-H stretches appear at wavenumbers just above 3000 cm⁻¹ (typically ~3030 cm⁻¹), while the aliphatic C-H stretches of the dithiolane ring's -CH₂- groups will be found just below 3000 cm⁻¹ (typically ~2950-2850 cm⁻¹).[14][18]

-

The Fingerprint Region (Below 1600 cm⁻¹): This region contains a wealth of structural information.

-

Aromatic C=C Stretches: Expect sharp, medium-intensity peaks around 1600 cm⁻¹ and 1500 cm⁻¹, characteristic of the benzene ring vibrations.[11][16]

-

Phenolic C-O Stretch: A strong band around 1220 cm⁻¹ is highly diagnostic for the C-O bond of a phenol.[11] This is at a significantly higher frequency than the C-O stretch in aliphatic alcohols (1050–1150 cm⁻¹) due to the strengthening of the bond through resonance with the aromatic ring.

-

Aromatic C-H Bending: For a 1,4-disubstituted (para) benzene ring, a strong C-H "out-of-plane" (oop) bending vibration is expected in the 840–800 cm⁻¹ range.[19] This is a key confirmatory peak for the substitution pattern.

-

C-S Stretching: The C-S stretching vibrations of the dithiolane ring are expected to be weak and fall within the 800-600 cm⁻¹ range.[20] These peaks can sometimes be difficult to assign definitively as they overlap with other vibrations in the complex fingerprint region.

-

Conclusion

The infrared spectrum of this compound is a powerful analytical tool that provides direct evidence for its key structural features. The distinct, broad O-H stretch confirms the phenolic nature, while the separation of aromatic and aliphatic C-H stretches validates the presence of both the benzene and dithiolane rings. Furthermore, characteristic absorptions for the aromatic C=C and phenolic C-O bonds, along with out-of-plane bending vibrations, offer a robust method for structural confirmation and purity assessment. By employing the rigorous experimental protocols and interpretative framework detailed in this guide, researchers can confidently utilize IR spectroscopy for the reliable characterization of this and structurally related molecules.

References

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. This compound | 22068-49-1 [chemicalbook.com]

- 3. This compound | 22068-49-1 [amp.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Infrared Spectrometry [www2.chemistry.msu.edu]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. researchgate.net [researchgate.net]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. jascoinc.com [jascoinc.com]

- 10. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC [pmc.ncbi.nlm.nih.gov]

- 11. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. adichemistry.com [adichemistry.com]

- 13. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. spectroscopyonline.com [spectroscopyonline.com]

Mass spectrometry (MS) analysis of 4-(1,3-dithiolan-2-yl)phenol

An In-Depth Technical Guide to the Mass Spectrometry (MS) Analysis of 4-(1,3-dithiolan-2-yl)phenol

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: Your Senior Application Scientist

Foreword: A Modern Approach to Analyte Characterization

In the landscape of modern analytical chemistry, particularly within pharmaceutical and life sciences, mass spectrometry (MS) stands as a cornerstone technology. Its unparalleled sensitivity and specificity allow for the precise characterization and quantification of molecules critical to research and development. This guide focuses on a specific compound, this compound, to illustrate the principles and practices of robust MS-based analysis. We will move beyond rote protocols to explore the causality behind methodological choices, providing the reader with a framework for developing and validating their own high-integrity analytical systems. This document is structured not as a rigid template, but as a logical narrative—from foundational principles to advanced data interpretation—reflecting the organic workflow of scientific inquiry.

The Analyte in Focus: this compound

This compound (CAS 22068-49-1) is a sulfur-containing organic compound with a molecular formula of C₉H₁₀OS₂ and a monoisotopic mass of 198.0173 Da.[1][2] Its structure features a phenol group attached to a 1,3-dithiolane ring. The acidic nature of the phenolic proton and the presence of sulfur atoms are key chemical characteristics that dictate the entire analytical strategy, from sample handling to mass spectrometric detection. Understanding these properties is the first step in developing a reliable analytical method.

Foundational Strategy: Ionization and Instrumentation

The transition of an analyte from a liquid or solid phase to a gaseous ion is the heart of mass spectrometry. For a polar, non-volatile molecule like this compound, "soft" ionization techniques are required to prevent thermal degradation and preserve the molecular structure.[3]

-

Electrospray Ionization (ESI): This is the premier choice for this analyte. ESI is exceptionally well-suited for polar molecules that can exist as ions in solution.[3][4] The key decision is the polarity:

-

Negative Ion Mode: The phenolic hydroxyl group is acidic and readily loses a proton in solution. Therefore, negative ion mode ESI is the most logical and effective approach. It will generate a highly stable and abundant deprotonated molecule, [M-H]⁻, providing a strong signal for both quantification and further structural analysis (MS/MS). Phenolic compounds are known to yield excellent sensitivity in negative ion mode.[5][6]

-

Positive Ion Mode: While less efficient, positive ion mode could potentially form a protonated molecule, [M+H]⁺, or adducts with sodium [M+Na]⁺ or other cations present in the mobile phase. However, the signal intensity is expected to be significantly lower than in negative mode.

-

-

Mass Analyzer Selection: The choice of mass analyzer impacts the resolution, mass accuracy, and speed of the analysis. For definitive structural work and analysis in complex matrices, high-resolution mass spectrometry (HRMS) is strongly recommended. Instruments like Orbitrap or Time-of-Flight (TOF) analyzers can provide mass accuracy in the low ppm range, allowing for the confident determination of elemental composition from the exact mass of the ions.

The Analytical Workflow: From Sample to Spectrum

A successful analysis is built upon a sequence of optimized steps. Each stage is designed to preserve the integrity of the analyte while preparing it for the next phase of the analysis.

References

- 1. This compound | 22068-49-1 [amp.chemicalbook.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 4-(1,3-dithiolan-2-yl)phenol in Common Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of a compound is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 4-(1,3-dithiolan-2-yl)phenol. While direct, quantitative solubility data for this specific compound is not widely published, this paper synthesizes its known physicochemical properties to build a robust theoretical solubility profile. Furthermore, it provides a detailed, field-proven experimental protocol for researchers to determine its solubility in any solvent of interest, ensuring a pathway to reliable and reproducible data.

Introduction: The Significance of Solubility

This compound is a phenolic compound featuring a dithiolane functional group. Such structures are of interest in medicinal chemistry and materials science. The solubility of this compound in various organic solvents is a critical parameter that dictates its utility in a range of applications, including:

-

Synthesis: Ensuring reactants are in the same phase for efficient reaction.

-

Purification: Selecting appropriate solvents for crystallization or chromatography.

-

Formulation: Developing stable and effective delivery systems in drug development.

-

Analytical Chemistry: Preparing solutions for analysis by techniques like HPLC or NMR.

This guide will first deconstruct the molecular characteristics of this compound to predict its behavior and then provide the practical methodology to empirically validate these predictions.

Physicochemical Profile of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[1] This means that substances with similar polarities and intermolecular forces are more likely to be miscible. To understand the solubility of this compound, we must first examine its key molecular properties.

| Property | Value/Descriptor | Source | Significance for Solubility |

| Molecular Formula | C₉H₁₀OS₂ | [2] | Provides the elemental composition. |

| Molecular Weight | 198.31 g/mol | [2][3] | Influences the energy required to break the crystal lattice. |

| Melting Point | 114-119 °C | [2][4] | A relatively high melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. |

| Structure | Phenolic -OH group, aromatic ring, dithiolane ring | [2] | The hydroxyl group can act as a hydrogen bond donor and acceptor. The aromatic ring allows for π-π stacking. The sulfur atoms in the dithiolane ring contribute to polarity. |

| Polarity | Polar | Inferred | The presence of hydroxyl and dithiolane groups imparts significant polarity to the molecule, suggesting better solubility in polar solvents. |

Causality Insight: The molecule possesses both a polar hydroxyl group, capable of hydrogen bonding, and a larger, less polar aromatic-dithiolane structure. This amphiphilic nature suggests it will not be exclusively soluble in either extremely polar or completely nonpolar solvents. Its solubility will be highest in solvents that can effectively interact with both the polar and nonpolar regions of the molecule.

Theoretical Solubility Profile and Solvent Selection Logic

Based on its structure, we can predict the solubility of this compound across different classes of common organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can participate in hydrogen bonding with the phenolic hydroxyl group. We predict high solubility in these solvents, as they can effectively solvate the most polar part of the molecule.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, THF, Ethyl Acetate): These solvents have significant dipole moments and can accept hydrogen bonds, but do not donate them. They should effectively dissolve the compound by interacting with the polar dithiolane and hydroxyl groups via dipole-dipole forces. Good to high solubility is expected.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack strong dipoles and cannot hydrogen bond. While the aromatic ring may have some favorable interaction with toluene, the highly polar hydroxyl and dithiolane groups will be poorly solvated. Low to negligible solubility is predicted. Diethyl ether, having a slight polarity, may show slightly better results than pure hydrocarbons like hexane.[5]

The following diagram illustrates the logical workflow for selecting an appropriate solvent based on the compound's characteristics.

Caption: Solvent selection workflow based on molecular interactions.

Experimental Protocol: The Saturation Shake-Flask Method for Equilibrium Solubility Determination

To obtain definitive, quantitative solubility data, the equilibrium (or thermodynamic) solubility must be determined experimentally. The saturation shake-flask method is the gold standard for this purpose due to its reliability and direct measurement of the equilibrium state.[6]

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period, allowing the system to reach a state of dynamic equilibrium where the rate of dissolution equals the rate of precipitation.[7] The concentration of the dissolved compound in the resulting saturated solution is then measured, representing the equilibrium solubility.[6]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Step-by-Step Methodology

-

Preparation of the Slurry:

-

Accurately weigh an excess amount of this compound and add it to a vial. "Excess" means adding enough solid so that undissolved particles are clearly visible after the equilibration period.[8][9] A starting point could be 10-20 mg of solute per 1 mL of solvent.

-

Add a precise volume of the chosen solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture continuously. The goal is to maintain a suspension of the solid particles to maximize the surface area for dissolution.[9]

-

Allow the system to equilibrate for a sufficient period. For many compounds, 24 to 72 hours is adequate to reach thermodynamic equilibrium.[6][8] It is best practice to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

-

Sample Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle for a short period.

-

Carefully withdraw a sample of the supernatant using a pipette or syringe.

-

Immediately filter the sample through a syringe filter into a clean vial.[8][9] This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

Causality Insight: The filter material should be chemically compatible with the solvent (PTFE is a good general choice for organic solvents) and should not adsorb the solute. A pre-test for adsorption is recommended for highest accuracy.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculate the concentration of the original, undissolved sample by applying the dilution factor. This concentration is the equilibrium solubility, typically expressed in mg/mL or mol/L.

-

The diagram below outlines this self-validating experimental workflow.

Caption: Experimental workflow for the Shake-Flask Method.

Conclusion

References

- 1. m.youtube.com [m.youtube.com]

- 2. This compound | 22068-49-1 [amp.chemicalbook.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 5. chem.ws [chem.ws]

- 6. biorelevant.com [biorelevant.com]

- 7. Solubility equilibrium - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

The Genesis of a Synthetic Workhorse: A Technical History of Dithiolane Protecting Groups

An In-depth Guide for the Modern Chemist

Abstract

The dithiolane protecting group, a cornerstone of modern organic synthesis, represents more than a mere method for carbonyl masking. Its history is a compelling narrative of chemical ingenuity, revealing the evolution of strategic bond formation and the revolutionary concept of reactivity inversion. This technical guide delves into the discovery and historical development of dithiolane protecting groups, tracing their origins from early thioacetal chemistry to their celebrated role in the groundbreaking work of E.J. Corey and Dieter Seebach. We will explore the fundamental principles governing their formation and cleavage, provide detailed experimental protocols, and illuminate the causal logic behind their enduring utility in the synthesis of complex molecules. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this indispensable tool in the synthetic chemist's arsenal.

The Pre-Corey Era: Early Insights into Thioacetals

The concept of protecting a reactive functional group to orchestrate a selective chemical transformation is a foundational principle in organic synthesis.[1] For the versatile yet highly reactive carbonyl group, acetals formed by the reaction with alcohols were the early protective measures of choice. However, the hydrolytic lability of acetals in acidic media presented significant limitations in multi-step syntheses.

The quest for more robust carbonyl surrogates led chemists to explore their sulfur analogs: thioacetals. The inherent stability of the carbon-sulfur bond compared to the carbon-oxygen bond rendered thioacetals significantly more resilient to acidic conditions, a crucial advantage for broader synthetic applications.[2][3] While acyclic thioacetals were known, the use of cyclic variants, particularly 1,3-dithiolanes and 1,3-dithianes derived from 1,2-ethanedithiol and 1,3-propanedithiol respectively, began to gain traction due to their enhanced stability and generally crystalline nature, which facilitated purification.

These early applications, prior to the mid-1960s, primarily leveraged the dithiolane moiety as a "passive" shield for aldehydes and ketones. The formation was typically achieved by acid-catalyzed condensation of the carbonyl compound with the corresponding dithiol.[4] Deprotection, however, remained a significant challenge, often requiring harsh conditions and toxic heavy metal salts, such as those of mercury(II), to effect the cleavage of the stable thioacetal linkage and regenerate the parent carbonyl.[1]

A Paradigm Shift: The Corey-Seebach Reaction and the Dawn of "Umpolung"

The landscape of organic synthesis was irrevocably altered in the mid-1960s through the collaborative genius of Elias J. Corey and his postdoctoral fellow, Dieter Seebach, at Harvard University.[5][6][7] Their seminal work on 1,3-dithianes transformed the perception of this protective group from a static shield into a powerful tool for carbon-carbon bond formation. This paradigm shift was rooted in the concept of "Umpolung," or the inversion of polarity.[8][9]

Naturally, the carbonyl carbon is electrophilic. Corey and Seebach demonstrated that by converting an aldehyde into its 1,3-dithiane derivative, the formerly electrophilic carbonyl carbon could be rendered nucleophilic. This was achieved by deprotonation of the C2-hydrogen of the dithiane ring with a strong base, such as n-butyllithium, to generate a stabilized carbanion.[2][3] This lithiated dithiane, a masked acyl anion, could then react with a variety of electrophiles (e.g., alkyl halides, epoxides, other carbonyl compounds) to form new carbon-carbon bonds. Subsequent hydrolysis of the dithiane moiety would then unveil a ketone, effectively achieving the nucleophilic acylation of the electrophile. This elegant two-step process became known as the Corey-Seebach reaction .[8]